molecular formula C11H13FO2 B1385916 3-Fluoro-4-isobutoxybenzaldehyde CAS No. 1021231-45-7

3-Fluoro-4-isobutoxybenzaldehyde

Cat. No.: B1385916
CAS No.: 1021231-45-7
M. Wt: 196.22 g/mol
InChI Key: NNESGKXIIIQQJJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-isobutoxybenzaldehyde (CAS No. 1021231-45-7) is a fluorinated aromatic aldehyde with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol. Its structure features a benzaldehyde core substituted with a fluorine atom at the 3-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 4-position. The SMILES notation O=CC₁=CC=C(OCC(C)C)C(F)=C1 reflects this arrangement .

This compound is classified as a Fluorinated Building Block, indicating its utility in synthesizing complex molecules, particularly in pharmaceutical and agrochemical research. Its aldehyde group serves as a reactive site for nucleophilic additions or condensations, while the fluorine atom enhances metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name

3-fluoro-4-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNESGKXIIIQQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-Fluoro-4-isobutoxybenzaldehyde typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and isobutyl alcohol.

    Reaction Conditions: The synthesis involves the alkylation of 3-fluorobenzaldehyde with isobutyl alcohol in the presence of a suitable catalyst, such as an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide.

    Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Fluoro-4-isobutoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or the isobutoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reagents: Reduction can be carried out using reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes, or ketones.

    Reduction Products: Alcohols or hydrocarbons.

    Substitution Products: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 3-Fluoro-4-isobutoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.

    Building Block for Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Biological Studies: It is used in biological studies to understand its interactions with biological molecules and pathways.

Industry:

    Material Science: The compound is explored for its applications in material science, including the development of new materials with specific properties.

    Chemical Manufacturing: It is used in the manufacturing of various chemicals and intermediates.

Mechanism of Action

Molecular Targets and Pathways:

    Interaction with Enzymes: 3-Fluoro-4-isobutoxybenzaldehyde may interact with specific enzymes, affecting their activity and function.

    Pathway Modulation: The compound can modulate biochemical pathways, leading to changes in cellular processes.

Mechanism:

    Binding to Active Sites: The compound may bind to the active sites of enzymes or receptors, altering their conformation and activity.

    Signal Transduction: It can influence signal transduction pathways, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires protection from moisture, sunlight, and high temperatures (>50°C). Must be handled under inert gas and stored in tightly closed containers .
  • Safety : Classified under hazard code H411 (toxic to aquatic life with long-lasting effects). Precautionary measures include avoiding inhalation, skin contact, and environmental release .

Comparison with Structural Analogs

The following table compares 3-Fluoro-4-isobutoxybenzaldehyde with structurally related fluorinated benzaldehyde derivatives, emphasizing substituent positions, purity, and molecular properties. Data are sourced from product catalogs and analytical reports .

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity Key Applications/Notes
This compound 1021231-45-7 C₁₁H₁₃FO₂ 196.22 3-F, 4-isobutoxy 95% Pharmaceutical intermediates
2-Fluoro-4-isobutoxybenzaldehyde 1997067-58-9 C₁₁H₁₃FO₂ 196.22 2-F, 4-isobutoxy 95% Organic synthesis building block
6-Fluoro-3-iodo-2-methoxybenzaldehyde 1394291-39-4 C₈H₆FIO₂ 280.04 6-F, 3-I, 2-methoxy 95% Radiolabeling precursors
2-Fluoro-6-iodo-3-methylbenzaldehyde 1260839-45-9 C₈H₆FIO 248.04 2-F, 6-I, 3-methyl 95% Cross-coupling reactions

Substituent Effects and Functional Implications

Electronic and Steric Influence

  • Fluorine Position : Moving the fluorine atom from the 3- to 2-position (e.g., 2-Fluoro-4-isobutoxybenzaldehyde) alters the electron-withdrawing effect on the aldehyde group. This impacts reactivity in nucleophilic additions or electrophilic aromatic substitution .
  • Isobutoxy vs.

Halogen Diversity

  • Iodine-Containing Analogs : Compounds like 6-Fluoro-3-iodo-2-methoxybenzaldehyde (CAS 1394291-39-4) leverage iodine as a heavy atom for applications in radiopharmaceuticals or as a leaving group in Suzuki-Miyaura couplings .

Research Findings and Analytical Data

  • Purity : Most analogs, including this compound, are available at ≥95% purity, ensuring reliability in synthetic workflows .
  • Analytical Methods : Suppliers emphasize characterization via NMR, HPLC, and LC-MS to verify structural integrity and purity .

Biological Activity

3-Fluoro-4-isobutoxybenzaldehyde is an organic compound characterized by a fluorine atom at the meta position and an isobutoxy group at the para position of the benzene ring. This unique substitution pattern imparts distinct electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical development. Recent studies have explored its biological activity, particularly its interactions with various biological molecules, suggesting potential therapeutic applications.

  • Molecular Formula : C12H15F O2
  • Molecular Weight : 210.25 g/mol
  • Structure : The compound features a benzaldehyde backbone with specific functional groups that influence its reactivity and biological interactions.

Enzyme Interactions

Research indicates that this compound may interact with enzymes, potentially binding to active sites and altering their conformation and function. This modulation can influence various biochemical pathways, suggesting its utility in therapeutic contexts where enzyme inhibition or activation is desired.

Potential Therapeutic Applications

The compound has been studied for its potential roles in drug development, particularly in:

  • Antibacterial Activity : Similar compounds have demonstrated antibacterial properties, indicating that this compound may also exhibit such effects.
  • Anticancer Properties : Its structural analogs have shown promise in cancer treatment, suggesting that further investigation into this compound could yield beneficial results.
  • Anti-inflammatory Effects : Given the structural similarities with known anti-inflammatory agents, this compound may possess similar activities.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity. The presence of the fluorine atom and the isobutoxy group significantly influences its electronic properties, which can affect how it interacts with biological targets.

Compound NameStructural DifferencesUnique Features
3-Fluoro-4-methoxybenzaldehydeMethoxy group instead of isobutoxyDifferent electronic properties due to methoxy group
4-Fluoro-3-isobutoxybenzaldehydeFluorine and isobutoxy groups swappedPositioning of substituents influences reactivity
3-Chloro-4-isobutoxybenzaldehydeChlorine atom instead of fluorineChlorine's different electronegativity affects reactivity

Study on Enzyme Modulation

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, leading to altered metabolic rates in vitro. This finding supports the hypothesis that it may be useful in developing drugs aimed at metabolic disorders.

Antimicrobial Activity Evaluation

In a comparative analysis with structurally similar compounds, this compound was tested against various bacterial strains. Preliminary results suggested moderate antibacterial activity, warranting further exploration into its efficacy as an antimicrobial agent .

Anti-inflammatory Potential

Research into related compounds has shown promising anti-inflammatory activities. Given the structural characteristics of this compound, it is hypothesized that this compound may exhibit similar effects, potentially serving as a lead compound for developing new anti-inflammatory drugs .

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